molecular formula C17H18FN3O4 B4501446 N-{[3-(2-fluorophenyl)-6-oxo-1(6H)-pyridazinyl]acetyl}valine

N-{[3-(2-fluorophenyl)-6-oxo-1(6H)-pyridazinyl]acetyl}valine

Cat. No.: B4501446
M. Wt: 347.34 g/mol
InChI Key: PSWFLIUHFSQEEF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{[3-(2-fluorophenyl)-6-oxo-1(6H)-pyridazinyl]acetyl}valine is a useful research compound. Its molecular formula is C17H18FN3O4 and its molecular weight is 347.34 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 347.12813423 g/mol and the complexity rating of the compound is 603. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Complexation and Stability of Fluorinated Amino Acid Derivatives

A study conducted by Brown, Easton, and Lincoln (1995) explored the complexation of fluorinated amino acid derivatives, including N-(p-fluorobenzoyl) valine, by β- and γ-cyclodextrin in aqueous solutions. The research utilized 19F nuclear magnetic resonance to determine stability constants, offering insights into how the structural elements and stereochemistry of fluorinated amino acid derivatives affect their complexation behavior. This foundational work can inform applications in drug delivery systems and molecular recognition processes (Brown, Easton, & Lincoln, 1995).

Synthesis and Antibacterial Properties of N4-acetylated Compounds

Research by Al-Hiari et al. (2011) demonstrated the synthesis and antibacterial evaluation of N4-acetylated hexahydro-2,7-dioxopyrido[2,3-f]quinoxaline-8-carboxylic acids, derived from primary α-amino acids including valine. This study highlights the potential for developing new antibacterial agents by modifying the chemical structure of amino acid derivatives, suggesting the application of similar synthetic approaches for compounds like N-{[3-(2-fluorophenyl)-6-oxo-1(6H)-pyridazinyl]acetyl}valine (Al-Hiari et al., 2011).

Inhibition and Interaction Studies

A research effort by Schroeder et al. (2009) identified substituted N-(4-(2-aminopyridin-4-yloxy)-3-fluorophenyl)-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamides as potent and selective inhibitors of the Met kinase superfamily. By examining derivatives with fluorophenyl and aminopyridin-4-yloxy components, this work contributes to understanding the biochemical interactions and inhibition mechanisms that could relate to the pharmacological potential of complex molecules like the one (Schroeder et al., 2009).

Properties

IUPAC Name

2-[[2-[3-(2-fluorophenyl)-6-oxopyridazin-1-yl]acetyl]amino]-3-methylbutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18FN3O4/c1-10(2)16(17(24)25)19-14(22)9-21-15(23)8-7-13(20-21)11-5-3-4-6-12(11)18/h3-8,10,16H,9H2,1-2H3,(H,19,22)(H,24,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSWFLIUHFSQEEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)O)NC(=O)CN1C(=O)C=CC(=N1)C2=CC=CC=C2F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18FN3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.